Oxalic acid;2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Overview
Description
Oxalic acid;2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxalic acid;2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone typically involves multiple steps. The initial step often includes the formation of the phenothiazine core, followed by the introduction of the trifluoromethyl group. The piperazine ring is then attached to the phenothiazine core through an acetyl linkage. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents that facilitate the reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenothiazine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Oxalic acid;2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxalic acid;2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **10-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10H-phenothiazine
- **10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine
Uniqueness
The presence of the trifluoromethyl group in Oxalic acid;2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
oxalic acid;2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4OS.C2H2O4/c25-24(26,27)17-8-9-21-19(15-17)31(18-5-1-2-6-20(18)33-21)23(32)16-29-11-13-30(14-12-29)22-7-3-4-10-28-22;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZADTQHFDZLBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=CC=CC=N5.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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